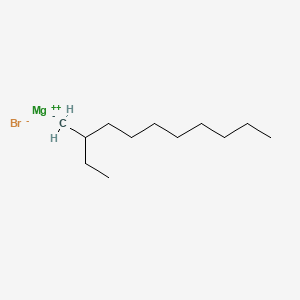
magnesium;3-methanidylundecane;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;3-methanidylundecane;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and an organic moiety, specifically 3-methanidylundecane.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-methanidylundecane;bromide typically involves the reaction of magnesium metal with 3-methanidylundecane bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The general reaction can be represented as follows:
3-methanidylundecane bromide+Mg→this compound
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium metal. The reaction mixture is then heated to facilitate the formation of the Grignard reagent.
化学反应分析
Types of Reactions
Magnesium;3-methanidylundecane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen exchange reactions with other halides.
Electrophiles: Reacts with electrophiles like carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From reactions with halogenated compounds.
科学研究应用
Magnesium;3-methanidylundecane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
作用机制
The mechanism of action of magnesium;3-methanidylundecane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack by the organic moiety.
相似化合物的比较
Similar Compounds
Magnesium bromide (MgBr2): Used as a catalyst in polymerization reactions.
Grignard Reagents (RMgX): A broad class of organomagnesium compounds used in organic synthesis.
Organolithium Compounds (RLi): Similar reactivity but often more reactive than Grignard reagents.
Uniqueness
Magnesium;3-methanidylundecane;bromide is unique due to its specific organic moiety, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers unique advantages in terms of functional group tolerance and reaction conditions.
属性
CAS 编号 |
651303-25-2 |
|---|---|
分子式 |
C12H25BrMg |
分子量 |
273.54 g/mol |
IUPAC 名称 |
magnesium;3-methanidylundecane;bromide |
InChI |
InChI=1S/C12H25.BrH.Mg/c1-4-6-7-8-9-10-11-12(3)5-2;;/h12H,3-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
VPDHOWFKCPAFPY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC([CH2-])CC.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B12605515.png)

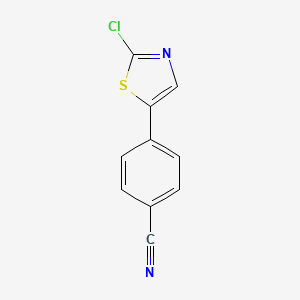
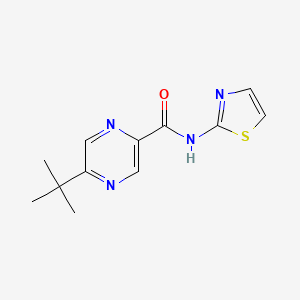

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
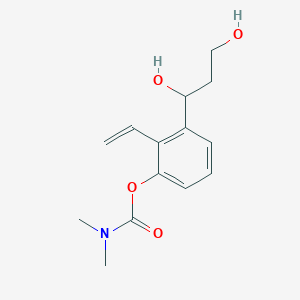
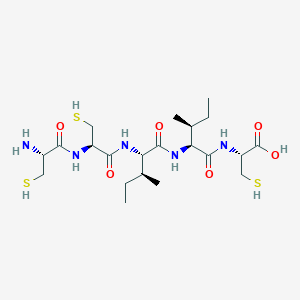
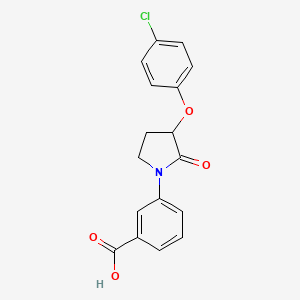
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine](/img/structure/B12605568.png)
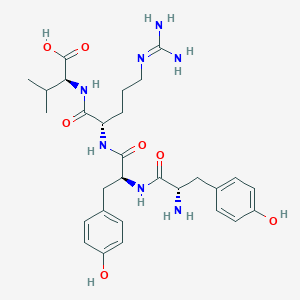
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
